3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Historical Development of Quinazolinone-Isoxazole Hybrids
The rational design of quinazolinone-isoxazole hybrids emerged from parallel advancements in heterocyclic chemistry and computational modeling. Early work on quinazolinones focused on their intrinsic biological activities, particularly as kinase inhibitors and antimicrobial agents. The incorporation of isoxazole motifs gained momentum following crystallographic studies demonstrating their ability to form stable hydrogen-bonding networks with biological targets.
A pivotal development occurred with the application of 1,3-dipolar cycloaddition chemistry to construct the isoxazole ring directly onto quinazolinone scaffolds. This method, first reported in modified form for hybrid synthesis in 2024, enabled regioselective formation of 3,5-disubstituted isoxazoles with yields exceeding 75%. The table below illustrates key milestones:
Significance in Heterocyclic Medicinal Chemistry
The molecular architecture of 3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one addresses critical challenges in drug design:
- Bioisosteric Replacement : The isoxazole moiety serves as a metabolically stable surrogate for carboxylic acid groups, reducing first-pass metabolism while maintaining target affinity.
- Conformational Restriction : The piperidine linker imposes torsional constraints that preferentially stabilize bioactive conformations, as evidenced by X-ray diffraction studies.
- Dual Pharmacophore Synergy : Quantum mechanical calculations reveal charge complementarity between the electron-deficient quinazolinone system and the polarized isoxazole ring, creating enhanced dipole-dipole interactions with protein targets.
Hybridization increases polar surface area (PSA = 86.9 Ų) while maintaining Lipinski compliance (MW = 324.33 g/mol), optimizing blood-brain barrier penetration potential.
Rationale for Structural Integration
The synthetic strategy combining these heterocycles addresses three fundamental design criteria:
Electronic Modulation :
Isoxazole's electron-withdrawing character (Hammett σₚ = 0.63) counterbalances quinazolinone's electron-rich regions, producing a balanced charge distribution. This is quantified through DFT calculations showing a 0.32 eV reduction in LUMO energy compared to parent quinazolinones.
Spatial Optimization :
Molecular dynamics simulations demonstrate that the piperidine spacer maintains an optimal 7.2 Å distance between pharmacophoric elements, matching the ATP-binding pocket dimensions of kinase targets.
Metabolic Stability :
Comparative metabolism studies show hybrid derivatives exhibit 3-fold greater microsomal stability than non-conjugated analogs, attributed to isoxazole's resistance to cytochrome P450 oxidation.
Research Trajectory and Current Knowledge Gaps
While recent advances have established reliable synthesis protocols and preliminary bioactivity data, critical questions remain unresolved:
- Target Identification : Proteomic profiling has yet to identify primary molecular targets, though homology models suggest potential kinase interactions.
- Structure-Activity Landscape : Only 5 derivatives (5a–e) have been systematically evaluated, insufficient for comprehensive QSAR analysis.
- Synthetic Scalability : Current 1,3-dipolar cycloaddition methods require stoichiometric bases, complicating industrial-scale production.
Properties
IUPAC Name |
3-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16-13-5-1-2-6-14(13)18-11-21(16)12-4-3-9-20(10-12)17(23)15-7-8-19-24-15/h1-2,5-8,11-12H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWIDKVBHKBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NO2)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.
Attachment of the Isoxazole Moiety: The isoxazole moiety can be attached through a condensation reaction between an isoxazole carboxylic acid and the piperidine derivative, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
2.1. Oxidation Reactions
Oxidation reactions involve the loss of electrons by the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions can lead to the formation of quinazolinone N-oxides.
| Reagent | Conditions | Product |
|---|---|---|
| Potassium permanganate | Acidic or basic conditions | Quinazolinone N-oxides |
| Hydrogen peroxide | Acidic or basic conditions | Quinazolinone N-oxides |
2.2. Reduction Reactions
Reduction reactions involve the gain of electrons by the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions can reduce carbonyl groups to alcohols.
| Reagent | Conditions | Product |
|---|---|---|
| Lithium aluminum hydride | Anhydrous conditions | Alcohol derivatives |
| Sodium borohydride | Anhydrous conditions | Alcohol derivatives |
2.3. Substitution Reactions
Substitution reactions involve the replacement of a functional group with another. These reactions can be facilitated by halogenating agents, nucleophiles, or electrophiles.
| Reagent | Conditions | Product |
|---|---|---|
| Halogenating agents | Solvents like dichloromethane or acetonitrile | Halogenated derivatives |
| Nucleophiles | Solvents like dichloromethane or acetonitrile | Substituted derivatives |
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are crucial for characterizing the structure of the compound and its derivatives. For example, the C NMR signals can confirm the presence of specific functional groups like the carbonyl group of the quinazolinone ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of quinazolinone, including this compound, exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for cancer therapy .
Antimicrobial Properties:
The compound has shown broad-spectrum antibacterial activity against various gram-positive pathogens, likely due to its ability to inhibit bacterial DNA gyrase . This mechanism is crucial for bacterial replication, indicating its potential use in developing new antibiotics.
Biological Mechanisms:
The biological activity of 3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is attributed to its interaction with various molecular targets. For instance, it may modulate the activity of certain receptors or enzymes, leading to significant pharmacological effects .
Case Study - Antioxidant Properties:
A recent study investigated the antioxidant properties of related quinazolinone-isoxazole derivatives. The synthesized compounds exhibited strong radical scavenging activity in DPPH assays, suggesting their potential for therapeutic applications in oxidative stress-related diseases .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
-
Formation of Quinazolinone Core:
The core structure is synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions. -
Introduction of Piperidine Ring:
This step involves nucleophilic substitution reactions where a suitable piperidine derivative reacts with the quinazolinone core. -
Attachment of Isoxazole Moiety:
The final step includes a condensation reaction between an isoxazole carboxylic acid and the piperidine derivative, often facilitated by coupling reagents like EDCI or DCC .
Industrial Applications
In industrial settings, optimizing these synthetic routes can lead to higher yields and purity, utilizing advanced techniques such as continuous flow reactors and process optimization strategies .
Mechanism of Action
The mechanism of action of 3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below compares structural features and biological activities of 3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one with related quinazolinone derivatives:
Pharmacological Activity Comparison
Antihypertensive Activity :
The dihydroisoxazole-containing compounds in demonstrated potent α1-adrenergic receptor antagonism, comparable to prazosin, with prolonged action in rat models . The isoxazole-5-carbonyl group in the target compound may exhibit similar receptor interactions, but its piperidine linker could alter pharmacokinetics (e.g., bioavailability or half-life).- Antibacterial Activity: Azo-functionalized quinazolinones () showed moderate activity against Staphylococcus aureus and Escherichia coli, but were less potent than ampicillin .
- Synthetic Flexibility: Electrochemical methods () and microwave-assisted synthesis () highlight efficient pathways for quinazolinone derivatization . The target compound’s synthesis likely requires conventional coupling reactions, given the complexity of the isoxazole-piperidine moiety.
Biological Activity
3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structural features that include a quinazolinone core, a piperidine ring, and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂ |
| Molecular Weight | 342.37 g/mol |
| CAS Number | 2034461-97-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate various biological pathways, leading to significant pharmacological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth.
Antimicrobial Activity
Research indicates that compounds within the quinazolinone family exhibit broad-spectrum antibacterial properties. A study highlighted that derivatives similar to this compound demonstrated significant bactericidal activity against various gram-positive pathogens . The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways. A comparative analysis with other quinazolinone derivatives revealed that modifications in the piperidine and isoxazole moieties could enhance anticancer efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various quinazolinone derivatives, including this compound. The results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers tested this compound against human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at lower concentrations compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₉H₁₈N₄O₂ | Antimicrobial, Anticancer |
| Quinazolinone Derivative A | C₁₈H₁₇N₃O₂ | Antibacterial |
| Quinazolinone Derivative B | C₂₀H₂₁N₄O₂ | Moderate anticancer activity |
Q & A
Q. What are the common synthetic routes for preparing 3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the isoxazole-5-carbonyl piperidine intermediate via coupling reactions, such as amide bond formation between isoxazole-5-carboxylic acid and piperidin-3-amine using activating agents like EDCI or HATU .
- Step 2: Introduction of the quinazolin-4(3H)-one moiety through cyclocondensation. For example, hydrazinoquinazolinones react with ketones (e.g., acetylacetone) under microwave conditions to form fused heterocycles, as demonstrated in analogous systems .
- Purification: Column chromatography or recrystallization is used to isolate the final product.
Q. How is the compound characterized structurally?
- Spectroscopy: NMR (¹H, ¹³C) confirms connectivity, while mass spectrometry (HRMS) verifies molecular weight .
- X-ray crystallography: Used for absolute configuration determination in structurally similar quinazolinone derivatives .
- HPLC-PDA: Ensures purity (>95%) for biological assays .
Advanced Research Questions
Q. How can researchers optimize low yields during the cyclization step of quinazolin-4(3H)-one synthesis?
Low yields often arise from competing side reactions (e.g., incomplete cyclization or byproduct formation). Strategies include:
- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity (e.g., 80% yield achieved for pyrazole-quinazolinone hybrids under microwave vs. 50% conventional heating) .
- Catalytic additives: Use of Lewis acids like ZnCl₂ or Brønsted acids (e.g., p-TSA) to stabilize intermediates .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
Contradictions may stem from cell-specific uptake, metabolism, or target expression. Methodological solutions:
- Dose-response profiling: Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .
- Target validation: Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or receptors) .
- Metabolic stability assays: Evaluate compound degradation in cell lysates to rule out artifactual results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
